molecular formula C16H15N5O B14173249 N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide CAS No. 835912-03-3

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide

Cat. No.: B14173249
CAS No.: 835912-03-3
M. Wt: 293.32 g/mol
InChI Key: SQOHIFKFAZZXOL-UHFFFAOYSA-N
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Description

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide typically involves the reaction of 5-amino-1-phenyl-1,2,4-triazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines. Substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production.

Comparison with Similar Compounds

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole antifungal drug used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

835912-03-3

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide

InChI

InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)14(22)18-16-19-15(17)21(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H3,17,18,19,20,22)

InChI Key

SQOHIFKFAZZXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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